molecular formula C15H16O3 B11870327 (1-Methyl-1,3,4,5-tetrahydroindeno[1,2-c]pyran-1-yl)acetic acid CAS No. 57932-10-2

(1-Methyl-1,3,4,5-tetrahydroindeno[1,2-c]pyran-1-yl)acetic acid

Cat. No.: B11870327
CAS No.: 57932-10-2
M. Wt: 244.28 g/mol
InChI Key: MEUWTMUFNVSMKL-UHFFFAOYSA-N
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Description

(1-Methyl-1,3,4,5-tetrahydroindeno[1,2-c]pyran-1-yl)acetic acid is a complex organic compound featuring a unique indeno-pyran structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-1,3,4,5-tetrahydroindeno[1,2-c]pyran-1-yl)acetic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group transformations to introduce the acetic acid moiety. Specific details on the reaction conditions and reagents used are often proprietary and vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product quality. The exact industrial processes are usually kept confidential by manufacturing companies.

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-1,3,4,5-tetrahydroindeno[1,2-c]pyran-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction allows for the replacement of certain atoms or groups within the molecule with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are often used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(1-Methyl-1,3,4,5-tetrahydroindeno[1,2-c]pyran-1-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: It may be studied for its potential biological activities, such as anti-inflammatory or antimicrobial properties.

    Medicine: Research may focus on its potential therapeutic effects and its role in drug development.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (1-Methyl-1,3,4,5-tetrahydroindeno[1,2-c]pyran-1-yl)acetic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways are often the subject of ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • (S)-N-methyl(1,3,4,5-tetrahydroindeno[1,2-c]pyran-1-yl)methanamine hydrochloride
  • N,N-Dimethyl-2-(1-methyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-yl)ethanamine

Uniqueness

(1-Methyl-1,3,4,5-tetrahydroindeno[1,2-c]pyran-1-yl)acetic acid is unique due to its specific indeno-pyran structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

57932-10-2

Molecular Formula

C15H16O3

Molecular Weight

244.28 g/mol

IUPAC Name

2-(1-methyl-4,5-dihydro-3H-indeno[1,2-c]pyran-1-yl)acetic acid

InChI

InChI=1S/C15H16O3/c1-15(9-13(16)17)14-11(6-7-18-15)8-10-4-2-3-5-12(10)14/h2-5H,6-9H2,1H3,(H,16,17)

InChI Key

MEUWTMUFNVSMKL-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(CCO1)CC3=CC=CC=C32)CC(=O)O

Origin of Product

United States

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